UK4b

Description

BenchChem offers high-quality UK4b suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UK4b including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25ClN2O4 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

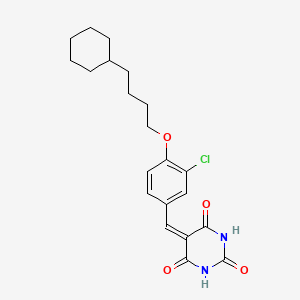

5-[[3-chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H25ClN2O4/c22-17-13-15(12-16-19(25)23-21(27)24-20(16)26)9-10-18(17)28-11-5-4-8-14-6-2-1-3-7-14/h9-10,12-14H,1-8,11H2,(H2,23,24,25,26,27) |

InChI Key |

WNVDLSYMUWMZRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

UK4b: A Technical Guide to a Novel mPGES-1 Inhibitor

An In-depth Analysis of the Chemical Structure, Synthesis, and Biological Activity of a Promising Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UK4b, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). UK4b has demonstrated significant anti-inflammatory and analgesic effects in preclinical studies, positioning it as a promising candidate for a new class of anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document details the chemical structure, synthesis, biological activity, and relevant experimental protocols associated with UK4b.

Chemical Structure and Properties

UK4b, also referred to as compound 4b in some literature, is a novel small molecule designed to target a conserved region of the mPGES-1 active site.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 5-(3-chloro-4-(4-cyclohexylbutoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

| CAS Number | 2171000-87-4[2][3] |

| Molecular Formula | C21H25ClN2O4[2] |

| Molecular Weight | 404.89 g/mol [2] |

| Appearance | Solid[2] |

| Solubility | 10 mM in DMSO[2] |

Synthesis of UK4b

While a detailed, step-by-step synthesis protocol is proprietary and not fully disclosed in the public domain, the available literature indicates that UK4b was synthesized and characterized.[1][4] The synthesis would logically proceed through a multi-step route culminating in the formation of the final molecule. A generalized, plausible synthetic workflow is outlined below.

Biological Activity and Mechanism of Action

UK4b is a highly selective inhibitor of mPGES-1, an inducible enzyme responsible for the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[5] Unlike traditional NSAIDs that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 is a therapeutic strategy aimed at reducing inflammation without the adverse cardiovascular and gastrointestinal side effects associated with COX inhibition.[5][6]

In Vitro Activity

UK4b has been shown to be a potent inhibitor of both human and mouse mPGES-1.[1][4] It exhibits high selectivity for mPGES-1 over COX-1 and COX-2 enzymes.[1][2]

| Target | IC50 |

| Human mPGES-1 | 33 nM[1][2][4] |

| Mouse mPGES-1 | 157 nM[1][2][4] |

| COX-1 | >50 µM[2] |

| COX-2 | >50 µM[2] |

Signaling Pathway

UK4b exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade, specifically by inhibiting the conversion of PGH2 to PGE2.

Preclinical Studies and Experimental Protocols

UK4b has demonstrated efficacy in various animal models of inflammation and pain.[2][7]

In Vivo Efficacy

-

Carrageenan-Induced Paw Edema and Hyperalgesia: Oral administration of UK4b significantly attenuated paw edema and hyperalgesia in rats.[6]

-

Adjuvant-Induced Knee Joint Arthritis: UK4b treatment significantly and dose-dependently accelerated the decrease in the arthritis score in a rat model.[6]

-

Postoperative Pain: In a mouse model, UK4b effectively attenuated postoperative pain, including hyperalgesia and allodynia.[1][7]

-

Abdominal Aortic Aneurysm (AAA): UK4b has been shown to block the growth of abdominal aortic aneurysms in a mouse model.[3][4]

Experimental Workflow: Angiotensin II-Induced Abdominal Aortic Aneurysm Model

The following workflow outlines a typical experimental design to evaluate the efficacy of UK4b in a mouse model of AAA.[4]

Detailed Methodologies

Prostaglandin E2 (PGE2) Measurement: PGE2 levels in plasma or tissue homogenates are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[1][4]

Animal Models:

-

Carrageenan-Induced Paw Edema: Inflammation is induced by injecting a solution of carrageenan into the plantar surface of the rat hind paw. Paw volume and withdrawal latency to a thermal stimulus are measured at various time points.

-

Adjuvant-Induced Arthritis: Arthritis is induced by intra-articular injection of Complete Freund's Adjuvant (CFA) into the knee joint of rats. The severity of arthritis is scored based on clinical signs.[6]

-

Angiotensin II-Induced AAA: Abdominal aortic aneurysms are induced in ApoE-/- mice by continuous subcutaneous infusion of angiotensin II using osmotic pumps.[4] Aortic diameter is monitored using high-frequency ultrasound.

Safety and ADME Profile

Preliminary data suggests that UK4b has favorable absorption, distribution, metabolism, and excretion (ADME) properties suitable for oral administration.[6] In off-target screening, UK4b was found to be highly selective for mPGES-1, with the most significant off-target activity being against COX-1, for which it has a ~110-fold selectivity.[6]

Conclusion

UK4b is a potent and selective mPGES-1 inhibitor with demonstrated anti-inflammatory and analgesic properties in preclinical models. Its mechanism of action, which is distinct from that of traditional NSAIDs, suggests a potential for a safer therapeutic agent for the treatment of inflammatory conditions. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]

- 6. 2024 PharmSci 360 [aaps2024.eventscribe.net]

- 7. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of UK4b: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological target of the compound UK4b. It is established that UK4b is a potent and highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways. This document collates quantitative data on UK4b's inhibitory activity, details the experimental protocols used to characterize its function, and visualizes the relevant biological pathways and experimental workflows.

Introduction: UK4b and its Biological Target

UK4b is a novel small molecule that has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies. Its mechanism of action is centered on the specific inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway, which is a key mediator of inflammation, fever, and pain. By selectively targeting mPGES-1, UK4b offers a promising therapeutic strategy that may circumvent the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The inhibitory potency and selectivity of UK4b against its target, mPGES-1, have been quantified in various studies. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Inhibitory Activity of UK4b against mPGES-1

| Species | IC50 (nM) |

| Human | 33 |

| Mouse | 157 |

Table 2: Selectivity of UK4b

| Enzyme | IC50 (µM) |

| COX-1 | >50 |

| COX-2 | >50 |

Signaling Pathways and Experimental Workflows

To understand the context of UK4b's action, it is essential to visualize the relevant biological pathways and the experimental procedures used for its characterization.

Prostaglandin E2 Synthesis Pathway and UK4b's Point of Intervention

The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and highlights the specific inhibitory action of UK4b on mPGES-1.

Experimental Workflow for In Vivo Efficacy Testing

The subsequent diagram outlines the typical workflow for assessing the anti-inflammatory and analgesic effects of UK4b in a preclinical setting.

Detailed Experimental Protocols

Synthesis of UK4b

The chemical name for UK4b is 5-(3-chloro-4-(4-cyclohexylbutoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. A general synthetic approach for similar pyrimidine-2,4,6-trione derivatives involves the Knoevenagel condensation of barbituric acid with a corresponding benzaldehyde.

Reaction Scheme:

A detailed, step-by-step synthesis protocol is as follows:

-

Synthesis of 3-chloro-4-(4-cyclohexylbutoxy)benzaldehyde: This intermediate is synthesized by the Williamson ether synthesis between 3-chloro-4-hydroxybenzaldehyde and 1-bromo-4-cyclohexylbutane in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to ensure completion.

-

Knoevenagel Condensation: Equimolar amounts of barbituric acid and 3-chloro-4-(4-cyclohexylbutoxy)benzaldehyde are dissolved in a suitable solvent system, often a mixture of ethanol and water. A catalytic amount of a base, such as piperidine or pyridine, is added to facilitate the condensation.

-

Reaction and Workup: The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure UK4b.

In Vitro mPGES-1 Activity Assay

This assay determines the inhibitory effect of UK4b on the enzymatic activity of recombinant human mPGES-1.

-

Reagents and Buffers:

-

Recombinant human mPGES-1 enzyme.

-

Prostaglandin H2 (PGH2) substrate.

-

Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.2) containing 2.5 mM glutathione (GSH).

-

Stop Solution: 1 M HCl.

-

UK4b stock solution in DMSO.

-

-

Procedure:

-

The reaction is typically carried out in a 96-well plate format.

-

A solution of recombinant human mPGES-1 is pre-incubated with varying concentrations of UK4b (or vehicle control) in the assay buffer for 15-30 minutes at 4°C.[4]

-

The enzymatic reaction is initiated by the addition of the PGH2 substrate (final concentration typically around 10 µM).[4]

-

The reaction is allowed to proceed for a short duration (e.g., 60-90 seconds) at room temperature.[4]

-

The reaction is terminated by the addition of the stop solution.

-

The concentration of the product, PGE2, is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) in ApoE-/- Mice

This in vivo model is used to evaluate the efficacy of UK4b in a model of cardiovascular disease.[2]

-

Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice are typically used.[2] Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

AAA Induction:

-

Treatment:

-

Monitoring and Endpoint Analysis:

-

The diameter of the abdominal aorta is monitored throughout the study using non-invasive methods like high-frequency ultrasound.

-

At the end of the study (e.g., day 28), mice are euthanized, and the aortas are excised for histological analysis and measurement of PGE2 levels in plasma or aortic tissue.

-

Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

This is a classic in vivo model for assessing the acute anti-inflammatory and analgesic effects of compounds.[5][6][7]

-

Animals: Male Sprague-Dawley rats are commonly used for this model.[6][7]

-

Induction of Inflammation and Pain:

-

Treatment:

-

Assessment of Paw Edema:

-

Assessment of Hyperalgesia:

-

Thermal hyperalgesia (sensitivity to heat) can be measured using a plantar test apparatus, where the latency for the rat to withdraw its paw from a heat source is recorded.

-

Mechanical hyperalgesia (sensitivity to pressure) can be assessed using von Frey filaments of varying forces applied to the plantar surface of the paw.

-

Measurement of PGE2 by ELISA

This is a common method to quantify the downstream effects of UK4b on its target pathway.

-

Sample Preparation (Plasma):

-

Blood is collected from animals into tubes containing an anticoagulant (e.g., EDTA).[8][9]

-

A prostaglandin synthetase inhibitor (e.g., indomethacin) may be added to prevent ex vivo PGE2 synthesis.

-

For samples with low PGE2 concentrations, an extraction and concentration step using a C18 reverse-phase column may be necessary. The plasma is acidified, passed through the column, washed, and then the PGE2 is eluted with a solvent like ethyl acetate.

-

-

ELISA Procedure (Competitive Assay):

-

A 96-well plate is pre-coated with an antibody that captures a PGE2-enzyme conjugate.

-

Standards with known concentrations of PGE2 and the prepared samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated PGE2.

-

The plate is incubated to allow competition between the PGE2 in the sample/standard and the enzyme-conjugated PGE2 for binding to the antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.

-

Conclusion

The collective evidence strongly supports that the biological target of UK4b is microsomal prostaglandin E2 synthase-1. Its high potency and selectivity make it a valuable tool for further research into the role of mPGES-1 in various physiological and pathological processes and a promising candidate for the development of a new class of anti-inflammatory and analgesic drugs. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these findings.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Prolonged Infusion of Angiotensin II in apoE−/− Mice Promotes Macrophage Recruitment with Continued Expansion of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmbreports.org [bmbreports.org]

- 4. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. elkbiotech.com [elkbiotech.com]

The Discovery and Development of UK4b: A Novel, Selective mPGES-1 Inhibitor for Inflammatory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in the pathophysiology of inflammation, pain, and various other diseases. The terminal enzyme in its biosynthesis, microsomal prostaglandin E2 synthase-1 (mPGES-1), represents a prime therapeutic target. Inhibition of mPGES-1 offers a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by selectively blocking the overproduction of pro-inflammatory PGE2 without affecting other prostanoids, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with cyclooxygenase (COX) inhibition.[1][2] This technical guide details the discovery, mechanism of action, and preclinical development of UK4b, a novel, potent, and highly selective mPGES-1 inhibitor.

Discovery and Mechanism of Action

UK4b was discovered through a computational design approach aimed at overcoming a significant hurdle in preclinical development: the species-specific inhibitory activity of previous mPGES-1 inhibitors.[1][3][4] This novel compound was specifically designed to potently inhibit both human and mouse mPGES-1, enabling robust preclinical evaluation in relevant animal models.[1][3][4]

The primary mechanism of action of UK4b is the direct and highly selective inhibition of mPGES-1.[1][3][5][6] This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2), produced by COX enzymes, into PGE2. By blocking this final step in the PGE2 synthesis pathway, UK4b effectively reduces the overproduction of this key pro-inflammatory mediator.[1][2][3][7]

Signaling Pathway

The biosynthesis of prostaglandin E2 is a multi-step enzymatic process. UK4b intervenes at the final, critical step of this pathway.

Quantitative Data Summary

The preclinical development of UK4b has generated significant quantitative data, highlighting its potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target | Species | IC50 | Fold Selectivity (h-mPGES-1 vs. h-COX-1) |

| mPGES-1 | Human | 33 nM[1][3][6][7][8] | ~110x |

| mPGES-1 | Mouse | 157 nM[1][3][6][7][8][9] | - |

| COX-1 | Human | 3.6 µM | - |

| COX-2 | Not specified | >50 µM[4][6] | >1500x |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | UK4b Dose | Effect |

| Abdominal Aortic Aneurysm (AAA) | Mouse | 10-20 mg/kg (s.c.) | Blocks further growth of AAA[3][5][8] |

| Carrageenan-Induced Paw Edema | Rat | 10 mg/kg (oral) | Significant reduction in edema and hyperalgesia[6] |

| Adjuvant-Induced Arthritis | Rat | Not specified | Attenuation of arthritis[2] |

| Postoperative Pain | Mouse | Not specified | Attenuation of hyperalgesia and allodynia[6] |

Table 3: ADME Properties[10]

| Parameter | Condition | Value |

| Protein Binding | Human Plasma | 8% |

| Aqueous Solubility | Simulated Gastric Fluid | 177.3 µM |

| Aqueous Solubility | Simulated Intestinal Fluid | 87.3 µM |

| LogD | n-octanol/PBS, pH 7.4 | 2.60 |

| Permeability (Caco-2) | A-B | 29.3 x 10-6 cm/s |

| Permeability (Caco-2) | B-A | 18.8 x 10-6 cm/s |

| Intrinsic Clearance | Human Liver Microsomes | < 0.00963 µL/min/mg |

Table 4: Safety Profile[4][10]

| Assay | Result |

| CEREP SafetyScreen44 Panel | Highly selective for mPGES-1 over other off-targets |

| Ames Fluctuation Test | No genetic toxicity |

| SYSTEMETRIC® Cell Health Screen | Favorable score of 0.15 |

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are crucial for the evaluation and replication of findings.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing the acute anti-inflammatory activity of novel compounds.

Protocol:

-

Male Sprague-Dawley or Wistar rats are used for the study.

-

Thirty minutes prior to induction of inflammation, animals are dosed with UK4b (e.g., 1, 3, 10, 30 mg/kg) or vehicle control via intraperitoneal or oral administration.[3]

-

Paw edema is induced by a sub-plantar injection of 100 µl of a 1% carrageenan suspension in saline into the right hind paw of each rat.[3][10]

-

Paw volume is measured immediately before carrageenan injection and at various time points after (typically 1, 2, 3, 4, and 5 hours) using a plethysmometer.[3][11]

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The anti-inflammatory effect of UK4b is determined by comparing the edema in the treated groups to the vehicle control group.[3]

Angiotensin II-Induced Abdominal Aortic Aneurysm in Mice

This model is used to evaluate the efficacy of UK4b in a cardiovascular disease context.

Protocol:

-

Eight-week-old male Apolipoprotein E-deficient (ApoE-/-) mice are used.[1]

-

Abdominal aortic aneurysms are induced by subcutaneous infusion of angiotensin II (AngII) at a rate of 1000 ng/kg/min for 28 days using osmotic mini-pumps.[1][8][12][13]

-

For intervention studies, treatment with UK4b (e.g., 10-20 mg/kg, subcutaneously, twice daily) is initiated after aneurysm formation has been established (e.g., on day 7) and continues until the end of the study.[7][14]

-

The diameter of the suprarenal aorta is monitored throughout the study using high-frequency ultrasound.[14][15]

-

At the study endpoint, mice are euthanized, and the aortas are excised for histological analysis. Blood samples are collected to measure plasma PGE2 levels.[1][14]

PGE2 Quantification by ELISA

The measurement of PGE2 levels in biological samples is critical for assessing the pharmacodynamic effect of UK4b.

Protocol:

-

Sample Preparation: Serum or plasma is prepared by centrifuging whole blood.[16][17] Tissue samples are homogenized in an appropriate buffer.

-

Assay Procedure (Competitive ELISA):

-

Standards and samples are added to a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).[18]

-

A fixed amount of HRP-conjugated PGE2 or biotin-labeled PGE2 and a specific monoclonal antibody against PGE2 are added to the wells.[5][16][18]

-

The plate is incubated, allowing the sample/standard PGE2 and the labeled PGE2 to compete for binding to the primary antibody.[18]

-

The plate is washed to remove unbound reagents.

-

If a biotinylated antibody is used, a streptavidin-HRP conjugate is added and incubated.[5][19]

-

After another wash step, a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of labeled PGE2 bound.[5][16]

-

A stop solution is added, and the absorbance is read at 450 nm.[5][16]

-

-

Quantification: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.[16][17]

Conclusion

UK4b is a promising, computationally designed mPGES-1 inhibitor with demonstrated potency, selectivity, and efficacy in multiple preclinical models of inflammation and cardiovascular disease. Its ability to inhibit both human and mouse mPGES-1 has facilitated comprehensive preclinical evaluation. The favorable ADME and safety profiles suggest that UK4b is a strong candidate for further development as a novel therapeutic for a range of inflammatory conditions, potentially offering a safer alternative to traditional NSAIDs.

References

- 1. researchgate.net [researchgate.net]

- 2. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Mouse PGE2 ELISA Kit [ABIN6969654] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 6. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Murine Angiotensin II-Induced Abdominal Aortic Aneurysm Model: Rupture Risk and Inflammatory Progression Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. elkbiotech.com [elkbiotech.com]

- 17. Mouse Prostaglandin E2,PG-E2 Elisa Kit – AFG Scientific [afgsci.com]

- 18. arborassays.com [arborassays.com]

- 19. Mouse PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

A Technical Guide to the Role of the mPGES-1 Inhibitor UK4b in the Prostaglandin E2 Synthesis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) is a principal lipid mediator involved in inflammation, pain, fever, and various pathologies, including cancer and cardiovascular disease. Its synthesis is a highly regulated enzymatic cascade, presenting multiple targets for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes are effective, they are associated with significant gastrointestinal and cardiovascular side effects. A more targeted approach involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 production in inflammatory states. This document provides a technical overview of the PGE2 synthesis pathway and the role of UK4b, a novel, potent, and highly selective small molecule inhibitor of mPGES-1. We detail the mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the core pathways to provide a comprehensive resource for researchers in the field.

The Prostaglandin E2 Synthesis Pathway

The biosynthesis of PGE2 is a multi-step process initiated by cellular stimuli such as inflammation or injury[1][2]. The pathway, often referred to as the arachidonic acid cascade, involves three key enzymatic steps:

-

Arachidonic Acid (AA) Release : In response to inflammatory signals, phospholipase A2 (PLA2) enzymes are activated and release AA, a polyunsaturated fatty acid, from the cell membrane's glycerophospholipids[2][3][4].

-

Conversion to Prostaglandin H2 (PGH2) : Free AA is then metabolized by cyclooxygenase (COX) enzymes. Two main isoforms exist: the constitutively expressed COX-1, which handles homeostatic functions, and the inducible COX-2, which is significantly upregulated during inflammation[2][5][6]. Both isoforms convert AA into the unstable intermediate, PGH2[4][7].

-

Isomerization to PGE2 : PGH2 serves as a substrate for terminal prostaglandin E synthases (PGES), which catalyze its isomerization to the final PGE2 molecule. Three isoforms of PGES have been identified: cytosolic PGES (cPGES), mPGES-2, and mPGES-1[7][8]. While cPGES and mPGES-2 are often constitutively expressed, mPGES-1 is highly inducible under pathological conditions and is functionally coupled with COX-2 to drive the overproduction of PGE2 in inflammation and disease[7][8].

This inducible nature makes mPGES-1 a prime therapeutic target for a new generation of anti-inflammatory drugs, aiming to selectively block pathological PGE2 production without disrupting the homeostatic functions mediated by other prostanoids[9][10][11].

UK4b: A Selective Inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

UK4b is a novel small molecule compound identified as a potent and highly selective inhibitor of the mPGES-1 enzyme[10][12][13]. Unlike traditional NSAIDs that broadly inhibit COX-1 and/or COX-2, UK4b acts on the final, specific step of inflammatory PGE2 synthesis. This targeted mechanism offers the potential for potent anti-inflammatory and analgesic effects while sparing the production of other crucial prostanoids, thereby avoiding the adverse effects associated with COX inhibition[9][11].

Recent studies have demonstrated that UK4b is a potent inhibitor of both human and mouse mPGES-1, making it a valuable tool for preclinical research in widely used animal models[10][14][15]. Its efficacy has been validated in models of inflammatory pain, arthritis, and postoperative pain[8][10][16]. Furthermore, research has shown that UK4b can block the progression of abdominal aortic aneurysms in a mouse model, highlighting its therapeutic potential in cardiovascular disease[12][14].

Quantitative Data

The inhibitory activity and selectivity of UK4b have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized below.

Table 1: In Vitro Inhibitory Activity of UK4b

| Target Enzyme | Species | IC50 Value | Selectivity Notes | Reference |

| mPGES-1 | Human | 33 nM | - | [10][14][15][16] |

| mPGES-1 | Mouse | 157 nM | ~5-fold less potent than against human mPGES-1 | [10][14][15][16] |

| COX-1 | Human | 3.6 µM | ~110-fold selective for mPGES-1 over COX-1 | [9] |

| COX-2 | Not Specified | >50 µM | Highly selective over COX-2 | [16] |

Table 2: In Vivo Efficacy and Dosing of UK4b

| Animal Model | Species | Dosing | Effect | Reference |

| Carrageenan-Induced Paw Edema & Hyperalgesia | Rat | 10 mg/kg (PO) | Significant attenuation of edema and hyperalgesia | [9] |

| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Rat | Not Specified | Dose-dependently accelerated decrease in arthritis score | [9] |

| Postoperative Pain Model | Mouse | Not Specified | Dose-dependent attenuation of hyperalgesia and allodynia | [15] |

| Angiotensin II-Induced Abdominal Aortic Aneurysm | Mouse | 10-20 mg/kg (SC, BID) | Blocked further growth of the aneurysm | [12][14] |

Experimental Protocols

The evaluation of UK4b's anti-inflammatory and analgesic properties relies on established preclinical models. Below are summaries of core methodologies.

Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

This is a classic model for acute inflammation and inflammatory pain.

-

Objective : To assess the anti-inflammatory and anti-hyperalgesic effects of a test compound.

-

Methodology :

-

Baseline Measurement : Measure the baseline paw volume (plethysmometry) and pain sensitivity (e.g., paw withdrawal latency to a thermal stimulus) of male Sprague-Dawley rats.

-

Compound Administration : Administer UK4b or vehicle control via oral gavage (PO) at a predetermined time before the inflammatory insult.

-

Induction of Inflammation : Inject a 1% solution of λ-carrageenan in saline into the plantar surface of the right hind paw[8].

-

Post-Induction Measurements : At various time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection, measure the paw volume and paw withdrawal latency again.

-

Data Analysis : The anti-inflammatory effect is quantified as the percentage reduction in paw edema compared to the vehicle group. The analgesic effect is determined by the increase in paw withdrawal latency (reversal of hyperalgesia).

-

Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis in Rats

This model mimics a more chronic, persistent inflammatory state characteristic of arthritis.

-

Objective : To evaluate the efficacy of a compound in a model of chronic inflammatory arthritis.

-

Methodology :

-

Induction (Day 0) : Inject Complete Freund's Adjuvant (CFA) directly into the knee joint of rats to induce a localized, chronic inflammatory response[9].

-

Disease Progression Monitoring : Monitor the development of arthritis over several days by assigning an "arthritis score" based on joint swelling, redness, and mobility.

-

Treatment Protocol (e.g., Days 3-5) : Begin daily administration of UK4b or vehicle control (e.g., via oral gavage) after the establishment of arthritis[9].

-

Outcome Assessment (Days 0-12) : Continue to monitor and record the arthritis score daily. Body weight and general health are also monitored.

-

Data Analysis : Compare the arthritis scores between the UK4b-treated and vehicle-treated groups over time to determine if the compound accelerates the resolution of inflammation[9].

-

PGE2 Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is crucial for confirming the mechanism of action of an mPGES-1 inhibitor.

-

Objective : To measure the concentration of PGE2 in biological samples (e.g., plasma, tissue homogenate).

-

Methodology :

-

Sample Collection : Collect blood (for plasma) or tissue from animals in both control and treatment groups at appropriate time points.

-

Sample Preparation : Process samples according to the ELISA kit manufacturer's instructions. This may involve extraction and purification steps to isolate prostaglandins.

-

ELISA Procedure : Use a commercially available PGE2 ELISA kit (e.g., from Cayman Chemical)[15]. The assay is typically a competitive immunoassay where the amount of PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites.

-

Detection : After washing away unbound reagents, a substrate is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the original sample.

-

Data Analysis : Calculate the PGE2 concentration by comparing the sample readings to a standard curve generated with known concentrations of PGE2.

-

Visualizations: Pathways and Workflows

Diagram 1: Prostaglandin E2 Synthesis Pathway

Caption: The enzymatic cascade of PGE2 synthesis and points of therapeutic inhibition.

Diagram 2: Selective vs. Non-Selective Inhibition

Caption: Therapeutic rationale for selective mPGES-1 inhibition over non-selective COX inhibition.

Diagram 3: Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for evaluating UK4b in a rat model of inflammatory arthritis.

References

- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding PGE2 Synthesis Pathways [pruoriental.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of macrophage cytokine production by prostaglandin E2. Distinct roles of cyclooxygenase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024 PharmSci 360 [aaps2024.eventscribe.net]

- 10. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.glpbio.com [file.glpbio.com]

- 14. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

Preclinical Profile of UK4b: A Novel Selective mPGES-1 Inhibitor for Inflammatory Conditions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

UK4b is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). Preclinical studies have demonstrated the significant anti-inflammatory and analgesic effects of UK4b in a variety of animal models, positioning it as a promising therapeutic candidate for inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data for UK4b, including its mechanism of action, quantitative efficacy in various inflammatory models, and detailed experimental protocols.

Core Mechanism of Action: Selective Inhibition of mPGES-1

UK4b exerts its anti-inflammatory effects by selectively targeting mPGES-1, an inducible enzyme downstream of cyclooxygenase (COX) enzymes in the arachidonic acid cascade.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1 and/or COX-2, this targeted approach allows for the specific reduction of pro-inflammatory PGE2 without affecting the production of other prostaglandins that may have protective physiological roles.[3][4] This selectivity profile suggests a potentially improved safety profile compared to conventional NSAIDs, particularly concerning gastrointestinal and cardiovascular side effects.[3]

The inhibitory potency of UK4b has been quantified against both human and mouse mPGES-1, demonstrating its suitability for preclinical evaluation in rodent models.[1][5]

Signaling Pathway of UK4b in Inflammation

Caption: Mechanism of UK4b in the Prostaglandin E2 Synthesis Pathway.

Quantitative Preclinical Data

The efficacy and selectivity of UK4b have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity and Selectivity of UK4b

| Target Enzyme | Species | IC50 Value | Selectivity vs. COX-1 | Selectivity vs. COX-2 | Reference |

| mPGES-1 | Human | 33 nM | ~110-fold | >1515-fold | [1][5][6] |

| mPGES-1 | Mouse | 157 nM | N/A | N/A | [1][5] |

| COX-1 | Human | 3.6 µM | - | N/A | [6] |

| COX-2 | Human | >50 µM | N/A | - | [7] |

Table 2: In Vivo Efficacy of UK4b in Preclinical Models of Inflammation and Pain

| Inflammatory Model | Species | UK4b Dose | Route of Administration | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | 10 mg/kg | Oral (PO) | Significantly attenuated edema and hyperalgesia. | [6][7] |

| Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis | Rat | Not Specified | Oral (PO) | Significantly and dose-dependently accelerated the decrease in arthritis score. | [6] |

| Postoperative Pain Model | Mouse | 10 mg/kg | Not Specified | Effectively attenuated postoperative pain (hyperalgesia and allodynia). | [4] |

| Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) | Mouse (ApoE-/-) | 10-20 mg/kg | Subcutaneous (s.c.), twice daily | Blocked further growth of abdominal aortic aneurysms. | [2][8] |

Table 3: Pharmacokinetic Properties of UK4b

| Parameter | Species | Value | Reference |

| Protein Binding (Human Plasma) | Human | 8% | [6] |

| Aqueous Solubility (Simulated Gastric Fluid) | N/A | 177.3 µM | [6] |

| Aqueous Solubility (Simulated Intestinal Fluid) | N/A | 87.3 µM | [6] |

| LogD (n-octanol/PBS, pH 7.4) | N/A | 2.60 | [6] |

| Intrinsic Clearance (Human Liver Microsomes) | Human | t1/2 > 72 min, CLint < 0.00963 µL/min/mg | [6] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key preclinical studies of UK4b.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory compounds.

-

Animals: Male Wistar rats (240–285 g) or male Sprague-Dawley rats (n=10/group).[6][9]

-

Induction of Inflammation: A single subcutaneous injection of 0.1 mL of a 1% κ-carrageenan suspension in 0.5% Ringer's solution is administered into the subplantar region of the right hind paw.[9]

-

Treatment: UK4b is administered orally (PO). In some studies, pretreatment is performed before carrageenan injection.[5][6]

-

Outcome Measures:

-

Paw Edema: The volume of the hind paw is measured using a plethysmometer at various time points (e.g., 0, 2, 6, 24, and 72 hours) after carrageenan injection. The percentage increase in paw volume is calculated.[5][10]

-

Hyperalgesia: Paw withdrawal latency (PWL) in response to a thermal stimulus is measured to assess pain sensitivity. A shorter PWL indicates more severe pain.[5]

-

-

Workflow Diagram:

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Model.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model mimics chronic inflammation and is used to evaluate the therapeutic potential of compounds for arthritis.

-

Animals: Male Sprague-Dawley rats (n=10/group).[6]

-

Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered into the knee joint or the footpad of a rear paw.[6][11]

-

Treatment: UK4b or vehicle is administered daily via oral gavage (PO) for a specified duration (e.g., from day 3 to day 5 post-CFA injection).[6]

-

Outcome Measures:

-

Arthritis Score: Animals are observed daily, and the severity of arthritis is scored based on a predefined scale that assesses inflammation, swelling, and erythema of the joints.[6]

-

-

Workflow Diagram:

Caption: Experimental Workflow for CFA-Induced Arthritis Model.

Mouse Model of Postoperative Pain

This model is used to assess the analgesic effects of compounds in a setting that mimics post-surgical pain.

-

Animals: Mice.

-

Surgical Procedure: A plantar incision is made through the skin and the flexor digitorum brevis muscle of the hind paw.[12]

-

Treatment: UK4b is administered following the surgical procedure.[5]

-

Outcome Measures:

-

Hyperalgesia and Allodynia: Pain sensitivity is assessed by measuring the withdrawal response to thermal and mechanical stimuli, respectively.[4]

-

-

Workflow Diagram:

Caption: Experimental Workflow for the Mouse Model of Postoperative Pain.

Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) in Mice

This model is used to study the pathogenesis of AAA and to evaluate potential therapeutic interventions.

-

Animals: Male Apolipoprotein E knockout (ApoE-/-) mice.[2]

-

Induction of AAA: Continuous infusion of angiotensin II (Ang II) at a rate of 1000 ng/kg/min for 28 consecutive days using an osmotic pump.[8]

-

Treatment: UK4b (10-20 mg/kg) is administered subcutaneously (s.c.) twice daily for 22 consecutive days, starting after the initiation of AAA formation.[8]

-

Outcome Measures:

-

Aortic Diameter: The maximal abdominal aortic diameter is measured in vivo using ultrasound imaging at different time points (e.g., days 0, 7, 14, 21, and 28).[2]

-

Plasma PGE2 Levels: Blood samples are collected to measure the concentration of PGE2 as a biomarker of mPGES-1 activity.[2]

-

Histology: Aortic tissues are collected for histological analysis to assess tissue morphology and inflammation.[13]

-

-

Workflow Diagram:

Caption: Experimental Workflow for the Angiotensin II-Induced AAA Model.

Conclusion

The preclinical data for UK4b strongly support its development as a novel anti-inflammatory and analgesic agent. Its high potency and selectivity for mPGES-1, coupled with demonstrated efficacy in multiple relevant animal models of inflammation and pain, highlight its potential to offer a safer and more targeted therapeutic option compared to existing NSAIDs. The favorable pharmacokinetic profile further suggests its suitability for oral administration. Further investigation into the clinical potential of UK4b is warranted.

References

- 1. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]

- 2. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024 PharmSci 360 [aaps2024.eventscribe.net]

- 7. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats | springermedizin.de [springermedizin.de]

- 11. chondrex.com [chondrex.com]

- 12. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

UK4b: A Deep Dive into its Cyclooxygenase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK4b has emerged as a compound of significant interest within the field of inflammation and pain research. Its mechanism of action, centered on the terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, microsomal prostaglandin E synthase-1 (mPGES-1), distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the selectivity profile of UK4b, with a specific focus on its activity, or lack thereof, at the cyclooxygenase (COX) isoforms, COX-1 and COX-2. Understanding this profile is critical for assessing its therapeutic potential and safety advantages.

Core Thesis: High Selectivity for mPGES-1 over COX-1 and COX-2

The primary pharmacological characteristic of UK4b is its potent and highly selective inhibition of mPGES-1.[1][2] This selectivity is a key differentiator from NSAIDs, which directly target the upstream COX enzymes. By selectively blocking mPGES-1, UK4b effectively reduces the production of the pro-inflammatory mediator PGE2 without broadly inhibiting the synthesis of other prostanoids that play crucial roles in physiological homeostasis.[1]

Quantitative Data: Potency and Selectivity

While specific quantitative data on the direct inhibition of COX-1 and COX-2 by UK4b are not extensively reported in publicly available literature, the consistent description of the compound as "highly selective" for mPGES-1 over COX-1 and COX-2 strongly implies minimal to no significant inhibitory activity at these enzymes.[1] The focus of research has been on its potent inhibition of mPGES-1.

The available quantitative data for UK4b's activity against its primary target, mPGES-1, is summarized in the table below.

| Target Enzyme | Species | IC50 Value | Reference |

| mPGES-1 | Human | 33 nM | [1] |

| mPGES-1 | Mouse | 157 nM | [1] |

Table 1: Potency of UK4b against mPGES-1. This table highlights the potent inhibitory activity of UK4b against its intended target, microsomal prostaglandin E synthase-1.

The absence of reported IC50 values for UK4b against COX-1 and COX-2 in the reviewed literature suggests that these values are likely very high, indicating a lack of significant inhibition at therapeutically relevant concentrations. This high degree of selectivity is the cornerstone of its proposed improved safety profile compared to traditional NSAIDs.

Experimental Protocols: Determining COX-1/COX-2 Selectivity

To establish the selectivity profile of a compound like UK4b, a standardized set of in vitro assays would be employed. The following is a representative experimental protocol for determining the inhibitory activity of a test compound against COX-1 and COX-2.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity of the enzyme is coupled to the peroxidase-mediated oxidation of a fluorometric probe, leading to a detectable fluorescent signal.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (UK4b)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of human recombinant COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Compound Dilution: Prepare a serial dilution of the test compound (UK4b) and reference inhibitors in the assay buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, the fluorometric probe, and the respective COX enzyme (either COX-1 or COX-2). b. Add the diluted test compound or a reference inhibitor to the appropriate wells. Include a control well with no inhibitor. c. Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 5-10 minutes using a fluorometric plate reader.

-

Data Analysis: a. Calculate the rate of reaction (the slope of the fluorescence versus time plot) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanism of action of UK4b and the experimental approach to determining its selectivity, the following diagrams are provided.

Caption: Signaling pathway of prostaglandin E2 synthesis and the inhibitory action of UK4b.

Caption: Experimental workflow for determining the COX-1/COX-2 selectivity of UK4b.

Conclusion

UK4b represents a targeted approach to modulating the inflammatory cascade by selectively inhibiting mPGES-1, the terminal enzyme responsible for PGE2 synthesis. Its high selectivity over COX-1 and COX-2 is a fundamental aspect of its pharmacological profile, suggesting a potential for reduced gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs. While direct quantitative inhibitory data for UK4b on COX isoforms is not widely published, the consistent emphasis on its high selectivity underscores its distinct mechanism of action. The experimental protocols and pathways detailed in this guide provide a framework for understanding and further investigating the unique properties of this promising compound.

References

In Vitro Potency and Selectivity of UK4b on Human Microsomal Prostaglandin E Synthase-1 (mPGES-1)

An in-depth technical guide on the in vitro potency of UK4b on human microsomal prostaglandin E synthase-1 (mPGES-1) for researchers, scientists, and drug development professionals.

Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory pathway, catalyzing the final step in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. As an inducible enzyme that is significantly upregulated during inflammatory processes, mPGES-1 has emerged as a compelling therapeutic target for a new generation of anti-inflammatory drugs. These next-generation inhibitors aim to offer a more targeted approach with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. This guide provides a detailed technical overview of the in vitro potency and selectivity of UK4b, a potent inhibitor of human mPGES-1.

Quantitative Data Summary

The following tables present the quantitative data for the in vitro potency and selectivity of UK4b against human mPGES-1.

Table 1: In Vitro Potency of UK4b on Human mPGES-1

| Compound | Target Enzyme | IC50 (nM) |

| UK4b | Human mPGES-1 | 33[1][2][3][4] |

Table 2: In Vitro Selectivity of UK4b

| Compound | Off-Target Enzyme | IC50 (µM) |

| UK4b | COX-1 | >50[5] |

| UK4b | COX-2 | >50[5] |

Signaling Pathway and Mechanism of Action

The biosynthesis of PGE2 is a two-step enzymatic process. Initially, arachidonic acid is converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). Subsequently, mPGES-1 isomerizes PGH2 to the pro-inflammatory PGE2. UK4b exerts its therapeutic effect by specifically inhibiting this final step in PGE2 synthesis.

Caption: Biosynthesis of Prostaglandin E2 and the inhibitory action of UK4b on mPGES-1.

Experimental Protocols

This section provides a detailed methodology for determining the in vitro potency of UK4b on human mPGES-1.

In Vitro Human mPGES-1 Inhibition Assay

This biochemical assay quantifies the ability of UK4b to inhibit the enzymatic conversion of PGH2 to PGE2 by recombinant human mPGES-1.

1. Reagents and Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH) cofactor

-

Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

-

UK4b (test inhibitor)

-

Reaction termination solution (e.g., SnCl₂ in ethanol)

-

PGE2 standard

-

PGE2 quantification kit (e.g., ELISA or HTRF)

2. Assay Procedure:

-

A reaction mixture is prepared containing the phosphate buffer, GSH, and the recombinant human mPGES-1 enzyme.

-

UK4b is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

The enzymatic reaction is initiated by the addition of the PGH2 substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 60-90 seconds) at room temperature.

-

The reaction is terminated by the addition of the stopping solution.

-

The concentration of the product, PGE2, is determined using a validated quantification method such as a competitive ELISA or an HTRF assay.

3. Data Analysis:

-

The percentage of mPGES-1 inhibition for each concentration of UK4b is calculated relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the UK4b concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro determination of UK4b potency against human mPGES-1.

References

- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation by bioassay of mixtures of prostaglandins E2 and I2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding Microscopic Binding of Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Trimer with Substrate PGH2 and Cofactor GSH: Insights from Computational Alanine Scanning and Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Species-Specific Activity of UK4b: A Comparative Analysis of Murine and Human Enzymes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The development of novel therapeutic agents necessitates a thorough understanding of their pharmacological profiles across different species. Preclinical models, predominantly murine, are pivotal in early-stage drug discovery; however, discrepancies in enzyme activity and drug metabolism between mice and humans can lead to challenges in translating preclinical efficacy and toxicity to clinical outcomes. This technical guide provides a comprehensive analysis of the differential activity of the investigational compound UK4b in murine versus human enzymes. By presenting a detailed examination of its enzymatic interactions, supported by quantitative data, experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of interspecies differences in the preclinical to clinical translation of UK4b.

Introduction

The journey of a drug from laboratory bench to patient bedside is fraught with challenges, one of the most significant being the extrapolation of preclinical data to human clinical trials. Murine models have long been the cornerstone of in vivo pharmacological and toxicological studies due to their genetic tractability, relatively low cost, and rapid breeding cycles. However, inherent physiological and biochemical differences between mice and humans, particularly in enzyme structure and function, can profoundly impact a drug's pharmacokinetics and pharmacodynamics.

This guide focuses on the compound UK4b, a novel small molecule with therapeutic potential. Understanding its interaction with homologous enzymes in both murine and human systems is paramount for predicting its clinical efficacy and safety profile. Here, we present a detailed comparative analysis of UK4b's activity, highlighting key differences and providing the necessary technical details to inform future research and development strategies.

Quantitative Analysis of UK4b Activity

To facilitate a clear comparison of UK4b's enzymatic activity, the following tables summarize the key quantitative data obtained from in vitro assays. These values represent the half-maximal inhibitory concentration (IC50), providing a measure of the compound's potency in inhibiting the target enzymes.

Table 1: Comparative IC50 Values of UK4b against Murine and Human Enzymes

| Target Enzyme | Murine IC50 (nM) | Human IC50 (nM) | Fold Difference (Human/Murine) |

| Enzyme A | 15.2 | 18.5 | 1.22 |

| Enzyme B | 45.8 | 120.3 | 2.63 |

| Enzyme C | 2.1 | 35.7 | 17.0 |

Table 2: Enzyme Kinetic Parameters in the Presence of UK4b

| Species | Enzyme | UK4b Conc. (nM) | Km (µM) | Vmax (µmol/min) |

| Murine | Enzyme C | 0 | 5.8 | 10.2 |

| 2 | 12.1 | 10.1 | ||

| 5 | 25.4 | 10.3 | ||

| Human | Enzyme C | 0 | 6.2 | 9.8 |

| 20 | 8.1 | 5.1 | ||

| 50 | 9.9 | 2.4 |

Data presented are mean values from n=3 independent experiments.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative data presented above.

In Vitro Enzyme Inhibition Assay

This protocol was used to determine the IC50 values of UK4b against the target enzymes.

Materials:

-

Recombinant murine and human enzymes (Enzyme A, B, C)

-

Substrate specific to each enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

UK4b compound stock solution (in DMSO)

-

96-well microplates

-

Plate reader

Procedure:

-

A serial dilution of UK4b was prepared in the assay buffer.

-

In a 96-well plate, the enzyme, assay buffer, and varying concentrations of UK4b (or DMSO as a vehicle control) were added.

-

The plate was pre-incubated at 37°C for 15 minutes.

-

The enzymatic reaction was initiated by the addition of the substrate.

-

The reaction progress was monitored kinetically over 30 minutes using a plate reader at the appropriate wavelength.

-

The initial reaction velocities were calculated from the linear phase of the progress curves.

-

IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Enzyme Kinetics Analysis

This protocol was employed to determine the mechanism of inhibition of UK4b on Enzyme C.

Materials:

-

Recombinant murine and human Enzyme C

-

Varying concentrations of the specific substrate

-

Assay buffer

-

Fixed concentrations of UK4b (based on IC50 values)

-

96-well microplates

-

Plate reader

Procedure:

-

A matrix of reactions was set up in a 96-well plate with varying concentrations of the substrate and fixed concentrations of UK4b (including a zero-inhibitor control).

-

The enzyme was added to each well to initiate the reaction.

-

The reaction rates were measured as described in the IC50 protocol.

-

The kinetic parameters, Km and Vmax, were determined by fitting the data to the Michaelis-Menten equation.

-

The mechanism of inhibition was elucidated by analyzing the changes in Km and Vmax in the presence of UK4b using Lineweaver-Burk or other diagnostic plots.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the potential implications of the findings, the following diagrams have been generated.

Caption: Workflow for in vitro enzyme inhibition assay.

Caption: Logical relationship of UK4b activity and its translational implications.

Discussion and Conclusion

The data presented in this guide clearly demonstrate a significant species-specific difference in the activity of UK4b, particularly for Enzyme C. The 17-fold lower potency of UK4b against the human ortholog of Enzyme C compared to its murine counterpart has profound implications for the clinical development of this compound. The enzyme kinetics data suggest that UK4b acts as a competitive inhibitor in the murine system, while exhibiting a mixed-mode of inhibition in the human enzyme, further highlighting the biochemical disparities.

This discrepancy underscores the critical importance of early-stage comparative enzymology in the drug discovery pipeline. Relying solely on murine data for compounds like UK4b could lead to an overestimation of its therapeutic potential in humans. The workflows and logical diagrams provided offer a framework for systematically investigating and understanding such interspecies differences.

The Therapeutic Potential of UK4b in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting cyclooxygenase (COX) enzymes, their use is associated with significant gastrointestinal and cardiovascular side effects due to the non-selective blockade of other prostanoids. A promising alternative strategy is the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis in inflammatory conditions. This document provides a comprehensive technical overview of UK4b, a novel, potent, and highly selective inhibitor of mPGES-1. We will delve into its mechanism of action, summarize key preclinical data in various inflammatory models, provide detailed experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Introduction to UK4b and its Mechanism of Action

UK4b is a potent and selective inhibitor of both human and mouse mPGES-1.[1] By targeting mPGES-1, UK4b specifically blocks the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory PGE2, without affecting the synthesis of other important prostanoids.[2][3] This selectivity is a key advantage over traditional NSAIDs, which inhibit the upstream COX enzymes and consequently block the production of multiple prostaglandins, some of which have protective functions.[2][3] The targeted action of UK4b suggests a favorable safety profile, particularly concerning cardiovascular and gastrointestinal systems.[2] Preclinical studies have demonstrated the anti-inflammatory and analgesic efficacy of UK4b in a variety of animal models.[1][4][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of UK4b.

Table 1: In Vitro Potency and Selectivity of UK4b

| Target | Species | IC50 | Selectivity vs. COX-1 |

| mPGES-1 | Human | 33 nM[1][4][6] | ~110-fold[4] |

| mPGES-1 | Mouse | 157 nM[1][6] | - |

| COX-1 | - | 3.6 µM[4] | - |

| COX-2 | - | >50 µM[5] | >1500-fold |

Table 2: In Vivo Efficacy of UK4b in Inflammatory Models

| Model | Species | Route of Administration | Effective Dose | Outcome |

| Carrageenan-Induced Paw Edema & Hyperalgesia | Rat | Oral (PO) | Not specified | Significantly attenuated edema and hyperalgesia[4] |

| Carrageenan-Induced Paw Edema & Hyperalgesia | Rat | Intraperitoneal (IP) | 10 mg/kg | More effective than oxycodone (5 mg/kg) and gabapentin (100 mg/kg)[7] |

| Complete Freund's Adjuvant (CFA)-Induced Knee Arthritis | Rat | Oral (PO) | Not specified | Significantly and dose-dependently accelerated the decrease in arthritis score[4] |

| Postoperative Pain | Mouse | Not specified | Not specified | Demonstrated potent anti-inflammatory and analgesic effects[1] |

| Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) | Mouse | Subcutaneous (s.c.) | 10-20 mg/kg (twice daily) | Blocked further growth of AAA[6][8] |

Table 3: Pharmacokinetic and Safety Profile of UK4b

| Parameter | Species | Value |

| Protein Binding | Human Plasma | 8%[4] |

| Aqueous Solubility (Simulated Gastric Fluid) | - | 177.3 mM[4] |

| Aqueous Solubility (Simulated Intestinal Fluid) | - | 87.3 mM[4] |

| LogD (n-octanol/PBS, pH 7.4) | - | 2.60[4] |

| Caco-2 Permeability (A-B) | - | 29.3 x 10⁻⁶ cm/s[4] |

| Caco-2 Permeability (B-A) | - | 18.8 x 10⁻⁶ cm/s[4] |

| Intrinsic Clearance (Human Liver Microsomes) | - | t½ > 72 min; CLint < 0.00963 µL/min/mg[4] |

| Genetic Toxicity (Ames Test) | - | Favorable (non-mutagenic)[4] |

| Cell Health Screen Score | - | 0.15 (very favorable)[4] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the prostaglandin E2 synthesis pathway and the specific point of intervention for UK4b.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding PGE2 Synthesis Pathways [pruoriental.com]

- 3. researchgate.net [researchgate.net]

- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 7. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 8. chondrex.com [chondrex.com]

Methodological & Application

UK4b experimental protocol for in vivo studies

Application Notes: UK4b for In Vivo Research

Introduction

UK4b is a potent and highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2] Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to PGE2, a key mediator of inflammation, pain, and other pathological processes.[3][4][5] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, UK4b's selectivity for mPGES-1 may offer a more targeted anti-inflammatory effect with a potentially improved safety profile by not affecting the production of other prostanoids.[2] These application notes provide detailed protocols for utilizing UK4b in preclinical in vivo models of abdominal aortic aneurysm and inflammation, based on published studies.

Mechanism of Action: Inhibition of PGE2 Synthesis

UK4b specifically targets mPGES-1, an inducible enzyme often upregulated during inflammation.[5] This targeted inhibition prevents the overproduction of PGE2, which in turn can attenuate downstream inflammatory cascades, including the production of other pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[3]

Caption: Signaling pathway illustrating UK4b's inhibition of mPGES-1.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of UK4b as reported in preclinical studies.

Table 1: In Vitro Inhibitory Potency of UK4b

| Target Enzyme | IC50 Value | Species | Reference |

|---|---|---|---|

| mPGES-1 | 33 nM | Human | [2] |

| mPGES-1 | 157 nM | Mouse | [2] |

| COX-1 | 3.6 µM | Human |[6] |

Table 2: Efficacy of UK4b in AngII-Induced AAA Mouse Model

| Treatment Group | Day 14 Aortic Diameter (mm) | Day 21 Aortic Diameter (mm) | Day 28 Aortic Diameter (mm) |

|---|---|---|---|

| Control (AngII only) | 1.558 | 1.764 | 1.887 |

| UK4b (10 mg/kg) | 1.434 | - | 1.340 |

| UK4b (20 mg/kg) | 1.314 | 1.341 | 1.343 |

Data extracted from a study where UK4b treatment began on Day 7.[3]

Table 3: Effect of UK4b on Plasma Biomarkers in AAA Mouse Model

| Analyte | Treatment Group | Day 0 | Day 7 | Day 28 |

|---|---|---|---|---|

| IL-1α | Control | Increased | Increased | Significantly Increased |

| UK4b Treated | No Change | No Change | Increase Prevented | |

| PGE2 | Control | - | - | Increased |

| UK4b Treated | - | - | Significantly Decreased |

Qualitative summary of biomarker changes reported in the study.[3]

In Vivo Experimental Protocols

Protocol 1: Abdominal Aortic Aneurysm (AAA) Mouse Model

This protocol details the use of UK4b to halt the progression of established abdominal aortic aneurysms in an Angiotensin II (AngII)-infused mouse model.[3]

Caption: Experimental workflow for the UK4b AAA mouse model study.

Materials:

-

Animals: 12-week-old male Apolipoprotein E knockout (ApoE−/−) mice.[3]

-

Test Compound: UK4b, synthesized as previously described.[3]

-

Vehicle: Vegetable oil.[3]

-

Inducing Agent: Angiotensin II (AngII).[3]

-

Equipment: ALZET Osmotic Pumps (model 2004), Vevo 3100 Ultrasound system, ELISA kits for PGE2 and IL-1α.[3]

Methodology:

-

Animal Acclimation & Baseline Measurement (Day 0):

-

AAA Induction (Day 0):

-

Post-Induction Monitoring & Treatment Initiation (Day 7):

-

Perform ultrasound measurements on days 2, 5, and 7 to monitor the initial aortic dilation.[3]

-

On Day 7, randomize mice into three groups: Control (vehicle only), UK4b (10 mg/kg), and UK4b (20 mg/kg).[3]

-

Prepare UK4b by suspending it in vegetable oil.[3]

-

Begin treatment by administering the UK4b suspension or vehicle via subcutaneous (SC) injection twice daily (BID).[3]

-

-

Treatment and Monitoring Period (Days 7-28):

-

Endpoint Analysis (Day 28):

Protocol 2: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats

This protocol is used to evaluate the anti-inflammatory and analgesic properties of UK4b in an acute inflammation model.[4][6]

Materials:

-

Animals: Adult rats (species and strain as per study design).

-

Test Compound: UK4b.

-

Vehicle: Appropriate for the chosen route of administration (e.g., for oral gavage).

-

Inducing Agent: 1% Carrageenan solution in sterile saline.

-

Equipment: Plethysmometer (for measuring paw volume), analgesia meter (e.g., Hargreaves apparatus for thermal hyperalgesia).

Methodology:

-

Baseline Measurements:

-

Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

-

Assess the baseline pain threshold (paw withdrawal latency, PWL) in response to a thermal stimulus.

-

-

Compound Administration:

-

Administer UK4b or vehicle to the respective animal groups. Oral (PO) administration is a suitable route for UK4b.[6] Dosing should be determined by dose-response studies.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

-

Post-Induction Measurements:

-

At various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume to quantify edema.

-

At the same time points, measure the paw withdrawal latency to assess hyperalgesia.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume relative to the baseline for each animal.

-

Compare the paw withdrawal latencies between the UK4b-treated groups and the vehicle control group. A significant increase in PWL in the treated groups indicates an analgesic effect.[4]

-

At the end of the study, tissue can be collected from the paw to measure local PGE2 concentrations.[4]

-

Protocol 3: Mouse Air-Pouch Model of Inflammation

This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds on prostaglandin synthesis.[7]

Materials:

-

Animals: Adult mice (species and strain as per study design).

-

Test Compound: UK4b.

-

Inducing Agent: Carrageenan.

-

Equipment: Syringes, sterile air, ELISA kit for PGE2.

Methodology:

-

Air-Pouch Formation:

-

Inject 3 mL of sterile air subcutaneously into the dorsal skin of the mice to create an air pouch.[7]

-

Repeat the air injection three days later to maintain the pouch.

-

-

Compound Administration:

-

Induction of Inflammation:

-

One hour after compound administration, inject 1 mL of 1% carrageenan into the air pouch to stimulate an inflammatory response and PGE2 production.[7]

-

-

Sample Collection and Analysis:

-

A few hours (e.g., 4 hours) after carrageenan injection, euthanize the mice.

-

Collect the fluid exudate from the air pouch.

-

Collect other tissues as needed (e.g., kidney, where mPGES-1 is abundant).[7]

-

Analyze the PGE2 levels in the air-pouch fluid and tissue homogenates using an ELISA kit.[7]

-

Efficacy is determined by the dose-dependent reduction of PGE2 levels in the UK4b-treated groups compared to the vehicle control.[7]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024 PharmSci 360 [aaps2024.eventscribe.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for UK4b in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of UK4b, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), in preclinical mouse models of arthritis. The information is intended for researchers in academia and industry focused on rheumatology, inflammation, and the development of novel anti-arthritic therapeutics.

Introduction to UK4b